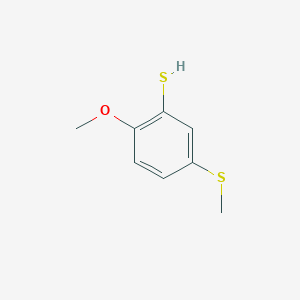
5-Thiomethyl-2-methoxy-benzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(methylthio)benzenethiol is an organic compound with the molecular formula C8H10OS2. It is a sulfur-containing aromatic compound, characterized by the presence of both methoxy and methylthio groups attached to a benzene ring. This compound is known for its distinct odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxy-5-(methylthio)benzenethiol can be synthesized through several methods:
From 2-Methoxyphenol: The starting material, 2-methoxyphenol, undergoes a series of reactions including methylation and thiolation. The process involves the use of reagents such as methyl iodide and thiourea, followed by hydrolysis to yield the desired product.
From 2-Methoxybenzene: Another route involves the direct thiolation of 2-methoxybenzene using sulfur and a reducing agent like zinc. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of 2-Methoxy-5-(methylthio)benzenethiol.
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-5-(methylthio)benzenethiol typically involves large-scale synthesis using optimized reaction conditions. The process includes:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and controlled synthesis process, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
2-Methoxy-5-(methylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
2-Methoxy-5-(methylthio)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor.
作用机制
The mechanism of action of 2-Methoxy-5-(methylthio)benzenethiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Molecular Pathways: It may interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-Methoxybenzenethiol: Lacks the methylthio group, making it less versatile in certain chemical reactions.
2-Methoxythiophenol: Similar structure but different functional group positioning, affecting its reactivity and applications.
2-Mercaptoanisole: Another sulfur-containing aromatic compound with distinct properties.
Uniqueness
2-Methoxy-5-(methylthio)benzenethiol is unique due to the presence of both methoxy and methylthio groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.
生物活性
5-Thiomethyl-2-methoxy-benzenethiol, also known as 5-(methylthio)-2-methoxybenzenethiol, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H12OS2
- Molecular Weight : 200.32 g/mol
- IUPAC Name : 5-(Methylthio)-2-methoxybenzenethiol
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits properties that can modulate inflammatory responses and exhibit antimicrobial activity.
- Antioxidant Activity : The presence of thiol groups in the structure allows the compound to act as a reducing agent, potentially scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema in mice. Results indicated a significant reduction in edema compared to control groups, suggesting strong anti-inflammatory properties .
- Antimicrobial Efficacy : Research on the antimicrobial activity of this compound revealed that it exhibited potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin .
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the thiomethyl or methoxy groups can significantly alter its potency and selectivity towards different biological targets. For instance:
- Thiomethyl Group : Enhances lipophilicity and facilitates membrane penetration, increasing bioavailability.
- Methoxy Group : Influences electron density on the aromatic ring, affecting interactions with target enzymes.
属性
分子式 |
C8H10OS2 |
|---|---|
分子量 |
186.3 g/mol |
IUPAC 名称 |
2-methoxy-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C8H10OS2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,10H,1-2H3 |
InChI 键 |
MWTBGEISMVEHJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)SC)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















